
ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate is a compound that belongs to the class of organic compounds known as esters, characterized by a cyano group and a furan ring. The presence of the furan ring suggests potential aromaticity, while the cyano group introduces nitrile functionality, which can be reactive in various chemical contexts.
Synthesis Analysis
The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex [RuHCl(CO)(PPh3)3]. This method provides moderate yields and allows for the separation of E- and Z-isomers, which are structurally determined by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing structural distortions due to steric hindrance around the tetrasubstituted alkene moiety. For instance, the C(carbonyl)–C(α)–C(β) angle expands to about 125°. Density functional theory (DFT) calculations using the B3LYP hybrid functional with the 6-31G(d,p) basis set have been successful in elucidating the solid-state structure and conformation, as well as spectroscopic properties .
Chemical Reactions Analysis
This compound and its derivatives can participate in various chemical reactions. For example, Diels-Alder reactions have been performed with ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a compound with a similar structure, acting as a highly reactive 1-aza-1,3-butadiene. These reactions proceed with high regio- and endo-selectivity under mild conditions, leading to cycloadducts. Additionally, when treated with electron-donating allyl alcohols, a tandem transesterification and intramolecular cycloaddition occur, affording cis-fused polycyclic systems .
Physical and Chemical Properties Analysis
The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives have been studied using bomb calorimetry and Knudsen effusion methods. The enthalpic characteristics in the condensed state and the enthalpies of formation in the gas state have been experimentally determined. These values have contributed to the development of new group contributions that can be added to Benson’s additive scheme for theoretical calculations of enthalpies of formation .
Applications De Recherche Scientifique
Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, exhibits unique crystal packing interactions, including rare N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds, forming distinct structural arrangements like a zigzag double-ribbon or a 1-D double-column (Zhang, Wu, & Zhang, 2011).
Wittig Reaction Derivatives
In a study focusing on the Wittig reaction, derivatives of furyl(diethoxyphosphoryl)acetic aldehyde, containing ester or cyano groups like this compound, were used to synthesize various enoates and investigate their subsequent chemical transformations (Pevzner, 2017).
Coenzyme NADH Model-Mediated Reactions
A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, closely related to this compound, demonstrated the formation of various debrominated and cyclized products via different mechanisms, showcasing the compound's reactivity in biological model systems (Fang, Liu, Wang, & Ke, 2006).
Synthesis of Trifluoromethyl Quinolines
Research into the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which are structurally related to this compound, has led to the development of new trifluoromethyl quinoline-3-carbonitrile derivatives, highlighting the potential for synthesizing complex organic molecules (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-(furan-2-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCJSVIQVHIMY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CO1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC=CO1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)
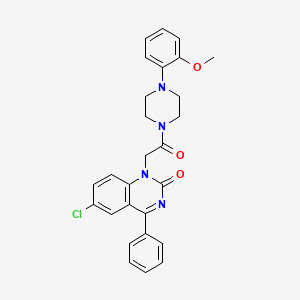
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)
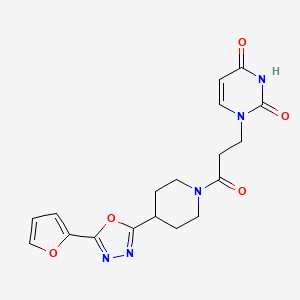
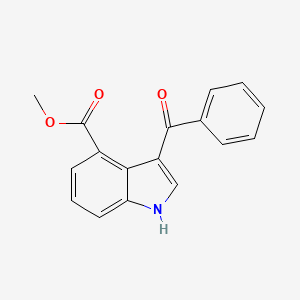


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)
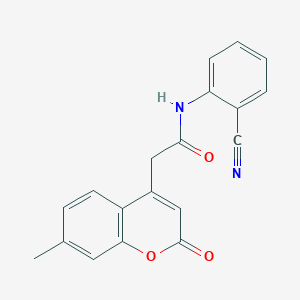
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
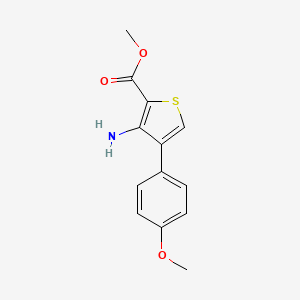
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)